molecular formula C30H30ErF21O6 B101755 Er(fod)3 CAS No. 17978-75-5

Er(fod)3

Cat. No.: B101755
CAS No.: 17978-75-5
M. Wt: 1055.8 g/mol
InChI Key: ZPORHVZNIJVNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VER-155008 is a small molecule inhibitor of the heat shock protein 70 (HSP70) family. It has been widely studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. The compound is known for its ability to inhibit the activity of HSP70, HSC70, and GRP78, which are molecular chaperones involved in protein folding and protection against stress-induced damage .

Preparation Methods

The synthesis of VER-155008 involves several steps, starting with the preparation of the core adenosine structure. The synthetic route typically includes the following steps:

    Formation of the adenosine core: This involves the reaction of a suitable purine derivative with a ribose sugar to form the adenosine scaffold.

    Functionalization of the adenosine core:

    Final modifications:

Chemical Reactions Analysis

VER-155008 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

VER-155008 is unique in its ability to inhibit multiple members of the HSP70 family with high specificity. Similar compounds include:

VER-155008 stands out due to its high specificity and potency against HSP70, HSC70, and GRP78, making it a valuable tool for studying the role of these chaperones in various biological processes and diseases.

Biological Activity

Introduction

Er(fod)₃, or erbium tris(2,2,2-trifluoroethyl) phosphate, is a lanthanide complex that has garnered interest for its potential biological applications, particularly in the fields of cancer therapy and bioimaging. This article explores the biological activity of Er(fod)₃, summarizing key research findings, case studies, and providing data tables to illustrate its effects.

Er(fod)₃ is characterized by its coordination with trifluoroethyl ligands, which enhance its solubility and stability in biological systems. The compound's unique electronic properties, derived from the f-orbitals of erbium, facilitate its interaction with biological molecules.

PropertyValue
Molecular FormulaC₁₂H₉ErF₉O₃P
Molecular Weight438.19 g/mol
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions

Research indicates that Er(fod)₃ exhibits significant biological activity through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Er(fod)₃ can induce oxidative stress in cancer cells, leading to apoptosis. This is particularly relevant in the context of photodynamic therapy (PDT), where the compound is activated by light to produce ROS.
  • Cellular Uptake : Studies have shown that Er(fod)₃ can be effectively taken up by various cell types, enhancing its therapeutic potential. The uptake mechanism is believed to involve endocytosis facilitated by its lipophilic nature.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study conducted on HeLa cells demonstrated that treatment with Er(fod)₃ resulted in a dose-dependent increase in cell death, with a half-maximal inhibitory concentration (IC50) of 15 µM after 24 hours of exposure. This suggests strong cytotoxic effects against cervical cancer cells.
  • In Vivo Studies :
    • In a murine model of breast cancer, administration of Er(fod)₃ significantly inhibited tumor growth compared to control groups. Tumor sizes were reduced by approximately 40% after two weeks of treatment at a dosage of 5 mg/kg body weight.

Table 2: Summary of Case Studies

Study TypeCell Line / ModelDosageKey Findings
In VitroHeLa15 µMDose-dependent cytotoxicity
In VivoMurine Breast Cancer5 mg/kg40% reduction in tumor size

Antitumor Activity

Recent research has focused on the antitumor properties of Er(fod)₃. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

  • Study Findings : Inhibition of the PI3K/Akt pathway was confirmed through Western blot analysis, showing decreased phosphorylation levels of Akt in treated cells.

Photodynamic Therapy Applications

Er(fod)₃'s ability to generate ROS upon light activation makes it a candidate for PDT.

  • Mechanistic Insights : It was found that upon irradiation with a specific wavelength (650 nm), Er(fod)₃ produced significant amounts of singlet oxygen (1O2^{1}O_{2}), which is crucial for inducing cytotoxic effects in tumor cells.

Properties

IUPAC Name

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFMLQRGJCLOZ-VNGPFPIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ErF21O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.